Cas no 1806633-56-6 (Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate)

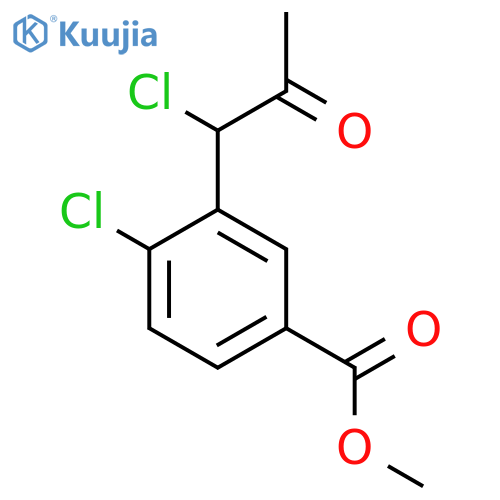

1806633-56-6 structure

商品名:Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate

CAS番号:1806633-56-6

MF:C11H10Cl2O3

メガワット:261.101301670074

CID:4950464

Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate

-

- インチ: 1S/C11H10Cl2O3/c1-6(14)10(13)8-5-7(11(15)16-2)3-4-9(8)12/h3-5,10H,1-2H3

- InChIKey: FMZJRJMROCTKFL-UHFFFAOYSA-N

- ほほえんだ: ClC(C(C)=O)C1C(=CC=C(C(=O)OC)C=1)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 280

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 43.4

Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015014340-500mg |

Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate |

1806633-56-6 | 97% | 500mg |

831.30 USD | 2021-06-21 | |

| Alichem | A015014340-1g |

Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate |

1806633-56-6 | 97% | 1g |

1,579.40 USD | 2021-06-21 | |

| Alichem | A015014340-250mg |

Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate |

1806633-56-6 | 97% | 250mg |

504.00 USD | 2021-06-21 |

Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

1806633-56-6 (Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 857369-11-0(2-Oxoethanethioamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量